molecular formula C12H14N2O B12336855 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole

4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole

Cat. No.: B12336855
M. Wt: 202.25 g/mol
InChI Key: XNNONPIQJNYLQG-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 4-methoxybenzyl group and the methyl group on the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions to form different hydrogenated derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: this compound can form 4-(4-methoxybenzaldehyde)-1-methyl-1H-pyrazole or 4-(4-methoxybenzoic acid)-1-methyl-1H-pyrazole.

    Reduction: Hydrogenated derivatives of the pyrazole ring.

    Substitution: Brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: Used as a precursor in the synthesis of 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole.

    4-Methoxybenzyl alcohol: Another related compound with similar chemical properties.

    4-Methoxybenzyl mercaptan: Used in the synthesis of various sulfur-containing compounds.

Uniqueness

This compound is unique due to the presence of both the methoxybenzyl and methyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1-methylpyrazole

InChI

InChI=1S/C12H14N2O/c1-14-9-11(8-13-14)7-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

XNNONPIQJNYLQG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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